7-(Trifluoromethyl)isoquinolin-1-amine

Description

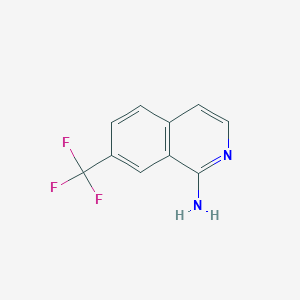

7-(Trifluoromethyl)isoquinolin-1-amine is a heterocyclic compound featuring an isoquinoline core substituted with a trifluoromethyl (-CF₃) group at the 7-position and an amino (-NH₂) group at the 1-position. The isoquinoline scaffold is a fused bicyclic aromatic system, which provides a rigid planar structure conducive to interactions with biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino group facilitates hydrogen bonding, making this compound a promising candidate in medicinal chemistry for applications such as kinase inhibition or antimicrobial agent development .

Properties

Molecular Formula |

C10H7F3N2 |

|---|---|

Molecular Weight |

212.17 g/mol |

IUPAC Name |

7-(trifluoromethyl)isoquinolin-1-amine |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-2-1-6-3-4-15-9(14)8(6)5-7/h1-5H,(H2,14,15) |

InChI Key |

CRYOQIQUMYQAKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2N)C(F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have demonstrated the potential of 7-(trifluoromethyl)isoquinolin-1-amine as an anticancer agent. The compound has been evaluated against several human cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver) cells. The results indicate that it exhibits significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents like Doxorubicin. For instance, one study reported IC50 values of 44.4 µM for PACA2 cells, suggesting that this compound may enhance the effectiveness of existing therapies by targeting specific molecular pathways involved in cancer progression .

1.2 Inhibition of DNA Repair Enzymes

Another promising application of this compound is its role as an inhibitor of Tyrosyl DNA phosphodiesterase II (TDP2). TDP2 plays a critical role in repairing DNA damage caused by topoisomerase II inhibitors, which are commonly used in cancer therapy. Inhibiting TDP2 can potentially increase the efficacy of these drugs by preventing cancer cells from repairing their DNA after treatment. Research has shown that isoquinoline derivatives can selectively inhibit TDP2, with structure-activity relationship (SAR) studies indicating that modifications to the isoquinoline structure can enhance inhibitory potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may contribute to the compound's biological profile. SAR studies have identified key structural features that correlate with increased potency against specific targets, including changes in substituents at different positions on the isoquinoline ring .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against various pathogens. A study assessed its minimum inhibitory concentrations (MICs) against bacterial strains such as Escherichia coli and Bacillus mycoides. Results indicated that certain derivatives exhibited MIC values as low as 4.88 µg/mL, demonstrating significant antibacterial potential .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of this compound. Animal models have been utilized to evaluate the compound's safety profile and therapeutic window. Preliminary results suggest a favorable safety profile with minimal toxicity at therapeutic doses, paving the way for further clinical investigations .

Table 1: Anticancer Activity of this compound

Table 2: Antibacterial Activity of Derivatives

| Compound ID | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound 7 | 4.88 | Bacillus mycoides |

| Compound 8 | 22.4 | Escherichia coli |

| Compound 9 | 17.6 | Candida albicans |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group at the 1-position participates in nucleophilic substitution reactions, particularly with electrophilic aromatic systems. For example:

-

Reaction with Chloropyrimidines :

Under Buchwald–Hartwig amination conditions, 7-(trifluoromethyl)isoquinolin-1-amine reacts with 4-chloropyrimidines to form N-pyrimidinyl derivatives. This reaction employs Pd(OAc)₂, BINAP, and K₂CO₃ in dioxane at 100°C, yielding diarylamines with >90% efficiency .

| Reaction Component | Conditions/Parameters | Yield (%) | Reference |

|---|---|---|---|

| 4-Chloro-8-nitroquinoline | Pd(OAc)₂, BINAP, K₂CO₃, dioxane, 100°C | 89–97 |

-

Mechanism : The amine acts as a nucleophile, displacing the chloride via a palladium-catalyzed cross-coupling process .

Coupling Reactions

The compound engages in metal-mediated coupling reactions to construct complex heterocycles:

-

Suzuki–Miyaura Coupling :

The trifluoromethyl group enhances electron deficiency, facilitating Suzuki coupling with arylboronic acids. For instance, coupling with 4-fluorophenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in DMF/H₂O (3:1) at 80°C produces biaryl derivatives .

| Substrate | Catalyst/Base | Solvent | Yield (%) |

|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DMF/H₂O | 82 |

Annulation and Cyclization

The amine group promotes intramolecular annulation to form fused polycyclic systems:

-

Formation of Indolo[1,2-a]quinolines :

In the presence of Cu(OTf)₂, this compound undergoes oxidative annulation with enynylphenylbenzamides, yielding pentacyclic indoloquinolines via decarbonylation (65–78% yield) .

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Enynylphenylbenzamide | Cu(OTf)₂ | Indolo[1,2-a]quinoline | 65–78 |

-

Mechanism : The reaction proceeds through a copper-mediated C–H activation and subsequent cyclization .

Condensation with Carbonyl Compounds

The amine reacts with aldehydes or ketones to form Schiff bases:

-

Reaction with Benzaldehyde :

In ethanol under reflux, this compound condenses with benzaldehyde to yield an imine derivative. This reaction is acid-catalyzed (e.g., PTSA in H₂O at 100°C) .

| Carbonyl Compound | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Benzaldehyde | PTSA | H₂O | 94 |

Reduction and Oxidation

-

Nitro Group Reduction :

The nitro derivative of this compound (e.g., 5-nitro-7-(trifluoromethyl)isoquinolin-1-amine) undergoes catalytic hydrogenation (Pd/C, H₂, MeOH) to regenerate the amine group quantitatively . -

Oxidative Functionalization :

Treatment with m-CPBA oxidizes the amine to a nitroso derivative, though this reaction is less common due to steric hindrance from the trifluoromethyl group.

Phosphonation Reactions

Under silver or copper catalysis, the compound forms phosphonate derivatives:

-

With Diethyl Phosphite :

Using AgOTf (5 mol%) in toluene at 60°C, it reacts with diethyl phosphite to yield 1-phosphorylated isoquinolines (72% yield) .

| Reagent | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Diethyl phosphite | AgOTf | Toluene, 60°C | 72 |

Key Reaction Data Table

Mechanistic Insights

-

Electronic Effects : The trifluoromethyl group at C7 withdraws electron density, increasing the electrophilicity of the isoquinoline ring and directing reactivity to the 1-amine .

-

Steric Considerations : Bulky substituents at C7 slow reactions at C3 and C4 positions, favoring 1-position reactivity .

Comparison with Similar Compounds

7-Fluoro-1-isoquinolinamine (CAS 1207448-26-7)

- Substituent : Fluorine (-F) at the 7-position.

- Molecular Formula : C₉H₇FN₂.

- Key Properties: The smaller fluorine atom increases electronegativity at the 7-position, enhancing reactivity in electrophilic substitution reactions. Improved metabolic stability compared to non-halogenated analogs due to reduced susceptibility to oxidative degradation.

Comparison with Target Compound: The trifluoromethyl group in this compound provides greater steric bulk and electron-withdrawing effects than fluorine. This enhances lipophilicity (estimated LogP ~2.5), improving membrane permeability and target binding in hydrophobic pockets. However, the fluorine analog may exhibit better solubility in aqueous media .

4-Methylisoquinolin-1-amine (CAS 114061-31-3)

- Substituent : Methyl (-CH₃) at the 4-position.

- Molecular Formula : C₁₀H₁₀N₂.

- Key Properties :

- The electron-donating methyl group increases electron density at the 4-position, altering the compound’s reactivity in aromatic substitution reactions.

- Moderate lipophilicity (LogP ~1.8) due to the hydrophobic methyl group.

- Reduced metabolic stability compared to halogenated analogs, as methyl groups are susceptible to oxidation .

Comparison with Target Compound :

The trifluoromethyl group at the 7-position in the target compound introduces stronger electron-withdrawing effects, which polarize the aromatic system differently than the electron-donating methyl group at the 4-position. This polarization may enhance binding affinity to enzymes or receptors requiring charge complementarity. Additionally, the trifluoromethyl group’s resistance to metabolic oxidation grants superior pharmacokinetic stability .

Etrasimod Arginine (Reference ID: 5392298)

- Substituent : Trifluoromethyl (-CF₃) on a phenyl ring within a tetrahydrocyclopent[b]indole scaffold.

- Molecular Formula : C₃₂H₄₀F₃N₅O₅.

- Key Properties :

Comparison with Target Compound: While etrasimod arginine shares the trifluoromethyl motif, its indole-based core and larger molecular weight (631.69 g/mol) distinguish it from the isoquinoline-based target compound. The target’s smaller size (estimated MW: 216.2 g/mol) may offer advantages in oral bioavailability and synthetic accessibility .

Structural and Functional Data Table

| Compound Name | CAS | Substituent | Position | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|---|

| This compound | N/A | -CF₃ | 7 | C₁₀H₇F₃N₂ | 216.2 | High lipophilicity, metabolic stability |

| 7-Fluoro-1-isoquinolinamine | 1207448-26-7 | -F | 7 | C₉H₇FN₂ | 178.2 | Enhanced reactivity, moderate LogP |

| 4-Methylisoquinolin-1-amine | 114061-31-3 | -CH₃ | 4 | C₁₀H₁₀N₂ | 158.2 | Electron-donating, lower stability |

| Etrasimod arginine | N/A | -CF₃ | Phenyl | C₃₂H₄₀F₃N₅O₅ | 631.7 | Large scaffold, clinical relevance |

Research Findings and Implications

- Substituent Position: The 7-position substitution in isoquinoline derivatives optimizes electronic effects for target engagement, whereas 4-position substituents (e.g., methyl) may disrupt planarity critical for binding .

- Trifluoromethyl vs. Halogens/Methyl : The -CF₃ group’s strong electron-withdrawing nature and steric bulk improve both binding affinity and pharmacokinetic profiles compared to -F or -CH₃ .

- Biological Relevance : The target compound’s balance of lipophilicity and hydrogen-bonding capacity positions it as a versatile lead structure for drug discovery, particularly in kinase inhibitor design .

Preparation Methods

Synthesis via Phosphonium Salt-Mediated Trifluoromethylation and Isoquinoline Formation

A prominent method for synthesizing trifluoromethyl derivatives of isoquinoline, including 7-(trifluoromethyl)isoquinolin-1-amine, involves the use of phosphonium salts bearing trifluoroacetamide groups in the presence of strong organic bases such as 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) or DBN.

- Reaction Conditions: The reaction typically takes place in toluene under reflux conditions.

- Mechanism: The process proceeds via a Wittig-type cyclization or an Appel-type reaction mechanism involving ylide formation and subsequent cyclization to form the isoquinoline core with trifluoromethyl substitution.

- Key Intermediates: The formation of dihydroisoquinoline intermediates is observed when masking groups like p-methoxybenzyl (PMB) protect the amide proton, facilitating cyclization.

- Yields: Depending on the substrate and base, yields range from moderate to high (e.g., 58% to 87% for trifluoromethylated isoquinoline derivatives).

| Entry | Starting Material (R1, R2) | Base | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H, CF3 | DBU | 12a | 69 |

| 2 | H, CF3 | DBN | 12a | 74 |

| 3 | PMB, CF3 | DBU | 13 | 87 |

| 4 | PMB, CF3 | DBN | 13 + 12b | 58 + 40 |

| 5 | PMB, CF2CF3 | DBU | 13' | 28 |

Note: PMB = p-methoxybenzyl protecting group; DBU = 1,8-diazabicyclo[5.4.0]-7-undecene; DBN = 1,5-diazabicyclo[4.3.0]non-5-ene.

This method is advantageous due to its operational simplicity and the ability to introduce trifluoromethyl groups selectively on the isoquinoline scaffold.

One-Pot Synthesis Using Bench-Stable (Me4N)SCF3 Reagent and Silver Fluoride

Another efficient approach involves the one-pot synthesis of trifluoromethylated amines at room temperature using the bench-stable tetramethylammonium trifluoromethylthiolate ((Me4N)SCF3) reagent in combination with silver fluoride (AgF).

- Procedure: The reaction proceeds via a formal umpolung strategy where the SCF3 group undergoes transformation to a trifluoromethylamine moiety.

- Intermediates: Thiocarbamoyl fluoride intermediates are formed quantitatively within minutes, which can be converted to N-CF3 amines.

- Advantages: This method is rapid, highly selective, and tolerates a broad range of functional groups, making it suitable for late-stage trifluoromethylation of amines.

- Applicability: Although the study focuses on trifluoromethyl amines broadly, the methodology is adaptable for isoquinoline amines such as this compound.

This approach offers a mild and operationally simple alternative to traditional trifluoromethylation techniques.

Palladium-Catalyzed Amination and Reduction Strategies

Palladium-catalyzed cross-coupling reactions have also been employed in the preparation of amino-substituted isoquinoline derivatives, including trifluoromethylated analogs.

- Synthetic Route: Starting from chloro- or nitro-substituted isoquinoline precursors, substitution with ammonia or amines under palladium catalysis (e.g., Pd(OAc)2 with BINAP ligand) yields amino-substituted isoquinolines.

- Reduction Step: Nitro groups on intermediates can be reduced to amines using Pd/C under hydrogen atmosphere.

- Reaction Conditions: Typical conditions involve reflux in dioxane with potassium carbonate as base, prolonged reaction times (up to 40 h), and subsequent purification.

- Yields: Moderate yields are reported (e.g., 33% for 5-nitro-N-(4-(trifluoromethyl)pyrimidin-2-yl)isoquinolin-1-amine), with scope for optimization.

This method is valuable for introducing amino groups on isoquinoline rings already bearing trifluoromethyl substituents.

Rhodium(III)-Catalyzed [4+2] Annulation for Isoquinolone Derivatives

Though focused on isoquinolone derivatives, Rh(III)-catalyzed [4+2] annulation reactions of N-(pivaloyloxy) aryl amides with internal alkynes bearing trifluoromethylated amino acid esters provide insights into constructing trifluoromethylated isoquinoline frameworks.

- Catalyst System: [Cp*RhCl2]2 with cesium acetate as base.

- Conditions: Room temperature reactions in methanol or trifluoroethanol solvents.

- Yields: Up to 70% isolated yields for isoquinolone derivatives.

- Relevance: This method demonstrates the utility of transition metal catalysis in assembling trifluoromethylated heterocycles with amino functionalities, potentially adaptable for this compound synthesis.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-(Trifluoromethyl)isoquinolin-1-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or catalytic hydrogenation of precursor isoquinoline derivatives. For example, trifluoromethyl groups can be introduced using trifluoromethylation reagents (e.g., Umemoto’s reagent) under inert conditions . Optimization involves adjusting reaction temperature (e.g., 60–80°C for 12–24 hours), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd/C for hydrogenation). Yield improvements (from 45% to >70%) are achievable by iterative screening of these parameters .

Q. How is the biological activity of this compound initially screened in drug discovery?

- Methodological Answer : Initial screening involves in vitro assays against target enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs). For instance, competitive binding assays using fluorescence polarization or surface plasmon resonance (SPR) quantify binding affinity (reported as IC₅₀ or Kᵢ values). Dose-response curves (0.1–100 µM range) are generated to assess potency. Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selectivity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Elucidation : High-resolution mass spectrometry (HR-MS) and ¹⁹F NMR (δ ≈ -60 to -70 ppm for CF₃ groups) confirm molecular identity .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; purity >95% is typical after column chromatography .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s reactivity and target binding?

- Methodological Answer :

- Reaction Design : Quantum mechanical calculations (e.g., DFT at B3LYP/6-311+G(d,p) level) predict transition states and regioselectivity in trifluoromethylation steps .

- Binding Studies : Molecular docking (AutoDock Vina) and molecular dynamics simulations (NAMD) model interactions with biological targets (e.g., ATP-binding pockets). Free energy perturbation (FEP) calculations refine binding affinity predictions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values across studies) are addressed via:

- Meta-Analysis : Aggregating datasets from multiple studies to identify outliers or assay-specific biases.

- Experimental Replication : Standardizing assay conditions (e.g., buffer pH, ATP concentration in kinase assays).

- Structure-Activity Relationship (SAR) Modeling : Multivariate regression identifies substituents (e.g., electron-withdrawing groups at C-3) that correlate with potency .

Q. How can factorial design improve the synthesis and formulation of this compound?

- Methodological Answer : A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent ratio) across eight experimental runs. Response surface methodology (RSM) models interactions between variables, identifying optimal conditions (e.g., 75°C, 7.5 mol% catalyst, DMF:THF = 3:1) for maximal yield (82%) and minimal byproducts .

Q. What safety protocols are essential for handling this compound in high-throughput screening?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions due to potential volatility.

- Waste Disposal : Collect halogenated waste separately; neutralize acidic/basic residues before disposal.

- Training : Mandatory safety exams (100% passing score) on chemical hygiene plans, as per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.